Cauloside A

Description

Cauloside A has been reported in Anemone taipaiensis, Caulophyllum thalictroides, and other organisms with data available.

triterpene glycoside from Symphytum officinale L

from rhizome of Pulsatilla dahurica

isolated from Dipsacus asperoides; structure in first source

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBNLZCADIYAFW-RITZIESXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938054 | |

| Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17184-21-3 | |

| Record name | Cauloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17184-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAULOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW2X5B5L5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cauloside A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

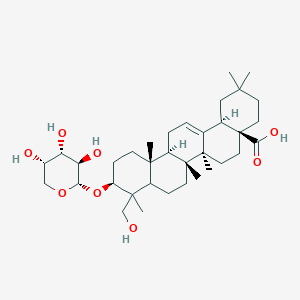

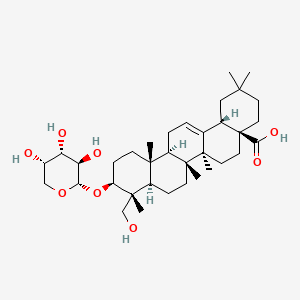

Cauloside A is a naturally occurring triterpenoid saponin found in several plant species, including Anemone taipaiensis and Caulophyllum thalictroides[1]. As a member of the saponin class of compounds, it is characterized by a polycyclic aglycone backbone, in this case, hederagenin, linked to a sugar moiety. Specifically, Cauloside A is hederagenin with an alpha-L-arabinopyranosyl residue attached at the 3-position through a glycosidic bond[1]. This document provides a detailed examination of the chemical structure, physicochemical properties, and other technical data related to Cauloside A.

Chemical Structure and Identification

The chemical identity of Cauloside A is well-established through various analytical techniques. Its fundamental structural details are summarized below.

Systematic Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1] |

| Molecular Formula | C₃₅H₅₆O₈[1][2] |

| CAS Number | 17184-21-3[1] |

| PubChem CID | 441928[1] |

Structural Representations

The two-dimensional chemical structure of Cauloside A is depicted below, illustrating the connectivity of the hederagenin aglycone and the arabinopyranosyl sugar.

Figure 1. 2D Chemical Structure of Cauloside A.

For computational chemistry and molecular modeling applications, the structure can be represented using standard line notations:

| Notation | String |

| SMILES | C[C@]12CC--INVALID-LINK--(C)C)C(=O)O)C)C)(C)CO">C@@HO[C@H]6--INVALID-LINK--O)O">C@@HO[3] |

| InChI | InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1[2] |

Physicochemical Properties

The following table summarizes key computed and experimental physicochemical properties of Cauloside A. This data is essential for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Weight | 604.82 g/mol | [2] |

| Monoisotopic Mass | 604.39751874 Da | [1] |

| XLogP3 | 4.7 | [4] |

| Hydrogen Bond Donor Count | 6 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Melting Point | 276-278 °C | [4] |

| Boiling Point (Predicted) | 719.3 ± 60.0 °C | [4] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4] |

Biological and Pharmacological Context (Hypothetical Workflow)

While specific signaling pathways for Cauloside A are not extensively detailed in the initial literature search, a general workflow for investigating the mechanism of action of a natural product like Cauloside A is presented below. This serves as a template for researchers designing studies to elucidate its biological functions.

Caption: A generalized experimental workflow for characterizing the biological activity of Cauloside A.

Experimental Protocols (Exemplary)

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies that could be employed in the study of Cauloside A, based on standard practices in natural product chemistry and pharmacology.

Isolation and Purification of Cauloside A

-

Extraction: Dried and powdered plant material (e.g., rhizomes of Caulophyllum thalictroides) is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period or under reflux for a shorter duration. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins like Cauloside A are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography over a stationary phase like silica gel or Diaion HP-20. Elution is performed with a gradient of solvents, for instance, a mixture of chloroform, methanol, and water in increasing polarity.

-

Fine Purification: Fractions containing Cauloside A, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

Structure Elucidation: The purity and structure of the isolated Cauloside A are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cells (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of Cauloside A in DMSO is serially diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO or a solubilization buffer.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined from the dose-response curve.

This technical guide provides a foundational understanding of Cauloside A. Further research is warranted to fully explore its therapeutic potential and mechanism of action.

References

Whitepaper: Discovery, Isolation, and Characterization of Cauloside A from Caulophyllum thalictroides

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Caulophyllum thalictroides, commonly known as blue cohosh, is a perennial herb native to eastern North America. Its roots and rhizomes have a long history of use in traditional medicine, particularly for gynecological applications, including the induction of labor. The primary bioactive constituents responsible for its pharmacological effects are believed to be its rich profile of alkaloids and triterpenoid saponins.[1] Triterpenoid saponins from Caulophyllum species can constitute up to 7.46% of the total dry weight of the root and rhizome.[1]

Among these saponins, Cauloside A, a monodesmosidic glycoside of the triterpenoid hederagenin, is a significant component.[2] Structurally, it is hederagenin with an alpha-L-arabinopyranosyl residue attached at the C-3 position.[2] The study of Cauloside A is driven by its potential biological activities, which include antifungal and cytotoxic effects.[3] This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and purification of Cauloside A from C. thalictroides, along with its physicochemical properties and known biological activities.

Physicochemical and Structural Data

The definitive identification of Cauloside A relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is used for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.[3]

Table 1: Physicochemical Properties of Cauloside A

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | PubChem[2] |

| Molecular Formula | C₃₅H₅₆O₈ | [2][4] |

| Molecular Weight | 604.8 g/mol | [2][4] |

| Monoisotopic Mass | 604.39751874 Da | [2] |

| Aglycone | Hederagenin | [2] |

| Sugar Moiety | α-L-Arabinopyranose | [2] |

| Synonyms | Leontoside A, Hederagenin 3-O-arabinoside |[2] |

Experimental Protocols: Isolation and Purification

The isolation of Cauloside A is a multi-step process involving extraction from the plant matrix followed by sequential chromatographic purification. The general workflow is outlined below.

Diagram: Isolation and Purification Workflow

References

Cauloside A: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside A, a triterpenoid saponin, is a naturally occurring compound found in several plant species. This technical guide provides an in-depth overview of the primary botanical sources of Cauloside A, their geographical distribution, and quantitative data on its occurrence. Furthermore, this document details the experimental protocols for the extraction, isolation, and quantification of Cauloside A, and illustrates the biosynthetic pathway of its parent compound class. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution

Cauloside A has been identified in a select number of plant species, each with a distinct geographical distribution. The primary botanical sources are detailed below.

Caulophyllum thalictroides (Blue Cohosh)

Caulophyllum thalictroides, commonly known as blue cohosh, is a perennial herb belonging to the Berberidaceae family. It is a significant source of Cauloside A and other related saponins.[1]

-

Plant Part: The rhizomes and roots are the primary parts of the plant where Cauloside A is concentrated.[2][3]

-

Geographical Distribution: Blue cohosh is native to the hardwood forests of eastern North America, with its range extending from Manitoba and Oklahoma in the west to the Atlantic coast in the east.[2] It thrives in moist, shady environments with rich soil.

Anemone taipaiensis

Anemone taipaiensis is a herbaceous flowering plant in the Ranunculaceae family and has been identified as a source of Cauloside A.[4]

-

Plant Part: The rhizomes of Anemone taipaiensis are reported to contain Cauloside A.[4]

-

Geographical Distribution: This species is an endemic plant found in the Shaanxi province of China.[4]

Symphytum officinale (Common Comfrey)

Common comfrey, Symphytum officinale, is a perennial flowering plant in the Boraginaceae family. While primarily known for other compounds like allantoin and pyrrolizidine alkaloids, it has also been reported to contain triterpene glycosides, including Cauloside A.[5][6]

-

Plant Part: The roots are the primary source of saponins in comfrey.[5][7]

-

Geographical Distribution: Symphytum officinale is native to Europe and western Asia. It has been widely introduced to other parts of the world, including North America, where it grows in moist, grassy areas such as riverbanks and ditches.[5]

Quantitative Data

The concentration of Cauloside A can vary depending on the plant source, geographical location, and harvesting time. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Cauloside A Content | Total Triterpenoid Saponin Content | Reference |

| Caulophyllum thalictroides | Rhizome | 0.18% of total saponins | Up to 7.46% of dry weight | [8],[9] |

| Caulophyllum thalictroides | Root | 177 mg isolated from 100 g of n-butanol soluble fraction of a methanol extract | Not specified | [10] |

| Anemone taipaiensis | Rhizome | Not specified | Not specified | |

| Symphytum officinale | Root | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of Cauloside A from plant materials.

Extraction and Isolation of Cauloside A

The following protocol is a comprehensive procedure for the extraction and isolation of Cauloside A from the roots and rhizomes of Caulophyllum thalictroides.

-

Plant Material Preparation:

-

Air-dry the roots and rhizomes of Caulophyllum thalictroides at room temperature.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material with methanol at room temperature for 72 hours, with occasional agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and medium-polarity compounds.

-

The remaining aqueous layer is then partitioned with n-butanol. The n-butanol fraction will contain the saponins, including Cauloside A.

-

Evaporate the n-butanol fraction to dryness to obtain the crude saponin extract.

-

-

Column Chromatography:

-

Subject the crude saponin extract to column chromatography on a silica gel column.

-

Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 90:10:1 to 60:40:4 v/v/v).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol-water (70:30:5 v/v/v) mobile phase and visualizing with a 10% sulfuric acid spray followed by heating.

-

Combine fractions containing Cauloside A based on the TLC profile.

-

-

Further Purification:

-

Further purify the Cauloside A-rich fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

-

Quantification of Cauloside A by HPLC-ELSD

This section outlines a validated method for the quantitative analysis of Cauloside A using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).[2]

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD detector.

-

Chromatographic Conditions:

-

ELSD Conditions:

-

Nebulizer Temperature: 40°C.

-

Evaporator Temperature: 60°C.

-

Gas Flow Rate: 1.5 L/min.

-

-

Standard Preparation:

-

Prepare a stock solution of purified Cauloside A in methanol.

-

Prepare a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 0.1 to 1.0 mg/mL).

-

-

Sample Preparation:

-

Accurately weigh the powdered plant material and extract with methanol using ultrasonication.

-

Filter the extract through a 0.45 µm syringe filter before injection.

-

-

Quantification:

-

Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the Cauloside A standards.

-

Determine the concentration of Cauloside A in the plant extract by interpolating its peak area on the calibration curve.

-

Biosynthetic Pathway

Cauloside A is a triterpenoid saponin. The general biosynthetic pathway for triterpenoid saponins begins in the cytoplasm and involves the mevalonate (MVA) pathway to produce isopentenyl pyrophosphate (IPP). IPP is then converted to squalene, which undergoes cyclization to form the basic triterpenoid skeleton.

Caption: Generalized biosynthetic pathway of triterpenoid saponins.

The following diagram illustrates the experimental workflow for the extraction and analysis of Cauloside A.

References

- 1. Alkaloids and saponins from blue cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Caulophyllum thalictroides Root - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cytotoxic triterpenoid saponins from the rhizomes of Anemone taipaiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Comparative Assessment of Phytochemical Profiles of Comfrey (Symphytum officinale L.) Root Extracts Obtained by Different Extraction Techniques | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cauloside A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside A is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse biological activities. Found in various plant species, including Caulophyllum thalictroides (blue cohosh) and Anemone taipaiensis, Cauloside A has garnered interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of Cauloside A, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and underlying signaling pathways.

Physical and Chemical Properties

Cauloside A, also known by its synonyms Leontoside A and Hederagenin 3-O-arabinoside, possesses a complex molecular structure that dictates its physicochemical characteristics.[1] A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of Cauloside A

| Property | Value | Source/Reference |

| Molecular Formula | C₃₅H₅₆O₈ | --INVALID-LINK-- |

| Molecular Weight | 604.8 g/mol | --INVALID-LINK-- |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | --INVALID-LINK-- |

| CAS Number | 17184-21-3 | --INVALID-LINK-- |

| Melting Point | 228-230 °C | Inconsistent data exists, with another source reporting 276-278 °C. |

| Solubility | Triterpenoid saponins are generally soluble in polar solvents like methanol and ethanol, and their solubility in water increases with the number of sugar units. They are typically insoluble in non-polar solvents such as petroleum ether and chloroform.[2][3] Quantitative solubility data for Cauloside A in specific solvents is not readily available. | General knowledge on saponin solubility. |

Spectral Data

The structural elucidation of Cauloside A has been achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition and exact mass of Cauloside A. In a pharmacokinetic study, Cauloside A, a metabolite of asperosaponin VI, was analyzed using HPLC-ESI-MS/MS with a target determination ion at m/z 811.1 → 603.4.[4]

Infrared (IR) Spectroscopy:

The FTIR spectra of triterpenoid saponins typically exhibit characteristic absorption bands corresponding to various functional groups. These include -OH stretching (around 3400 cm⁻¹), C-H stretching (around 2900 cm⁻¹), C=O stretching from the carboxylic acid group, C=C stretching from the oleanane skeleton (around 1650 cm⁻¹), and C-O-C absorptions indicating glycosidic linkages.[5][6][7] A specific FTIR spectrum for pure Cauloside A is not widely published.

Experimental Protocols

Isolation and Purification of Cauloside A from Caulophyllum thalictroides

The following is a generalized protocol for the isolation and purification of Cauloside A from the roots of Caulophyllum thalictroides, based on common methods for saponin extraction.[8][9]

1. Extraction:

-

Air-dried and powdered roots of Caulophyllum thalictroides are defatted with a non-polar solvent like petroleum ether.

-

The defatted plant material is then extracted with methanol or ethanol.[8]

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.

3. Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a silica gel stationary phase.[8]

-

A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures with increasing methanol concentration) and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

4. Further Purification:

-

Pooled fractions containing Cauloside A are further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and a suitable mobile phase (e.g., acetonitrile-water gradient).[8]

Workflow for Cauloside A Isolation

Caption: A generalized workflow for the isolation and purification of Cauloside A.

Biological Activities and Signaling Pathways

Cauloside A has been reported to exhibit significant anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, related studies on similar saponins and flavonoids suggest the involvement of key inflammatory signaling pathways.

Anti-inflammatory Effects and Potential Modulation of NF-κB and MAPK Pathways

The anti-inflammatory effects of many natural products are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a crucial role in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While direct evidence for Cauloside A is limited, it is plausible that its anti-inflammatory activity is mediated through the inhibition of these pathways.

Hypothesized Anti-inflammatory Signaling Pathway of Cauloside A

Caption: Hypothesized mechanism of Cauloside A's anti-inflammatory action.

Further research is necessary to definitively elucidate the specific molecular targets of Cauloside A and confirm its modulatory effects on the NF-κB, MAPK, and potentially other inflammatory pathways like the JAK-STAT pathway.

Conclusion

Cauloside A is a promising natural product with demonstrated biological activity. This guide has summarized its key physical and chemical properties and provided an overview of its potential therapeutic mechanisms. Further research, particularly in elucidating its detailed spectroscopic data, optimizing purification protocols, and confirming its interactions with specific signaling pathways, will be crucial for advancing its potential as a therapeutic agent.

References

- 1. Cauloside A | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amu.edu.az [amu.edu.az]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Pharmacokinetics study of asperosaponin VI and its metabolites cauloside A, HN saponin F and hederagenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Direct Detection of Triterpenoid Saponins in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct detection of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iomcworld.com [iomcworld.com]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Cauloside A: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Biosynthesis Pathway of Cauloside A in Plants, Prepared for Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive overview of the current understanding of the biosynthetic pathway of Cauloside A, a triterpenoid saponin of significant pharmacological interest found in plants such as Caulophyllum thalictroides (Blue Cohosh). This document details the enzymatic steps, from primary metabolism to the final glycosylation, and offers generalized experimental protocols for the identification and characterization of the involved enzymes.

Introduction to Cauloside A

Cauloside A is a monodesmosidic triterpenoid saponin. Its structure consists of a pentacyclic triterpenoid aglycone, hederagenin, linked to an L-arabinopyranose sugar moiety at the C-3 position. Saponins, including Cauloside A, are known for their diverse biological activities, which has spurred interest in understanding their biosynthesis for potential biotechnological production and drug development.

The Biosynthesis Pathway of Cauloside A

The biosynthesis of Cauloside A is a multi-step process that begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in the cytoplasm.

Formation of the Triterpenoid Backbone

The initial stages involve the formation of the C30 triterpenoid precursor, 2,3-oxidosqualene. This precursor is then cyclized to form the pentacyclic oleanane-type scaffold, β-amyrin.

-

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Synthesis: The pathway originates from the MVA pathway, leading to the formation of the basic C5 isoprene units.

-

Squalene Synthesis: Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, catalyzed by squalene synthase (SQS), yields squalene.

-

2,3-Oxidosqualene Formation: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).

-

β-Amyrin Synthesis: The cyclization of 2,3-oxidosqualene is a critical branch point. β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC), catalyzes the formation of the β-amyrin skeleton.

Tailoring of the Aglycone: Hederagenin Biosynthesis

Following the formation of the β-amyrin backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the formation of hederagenin.

-

Oxidation of β-amyrin to Oleanolic Acid: The C-28 methyl group of β-amyrin is oxidized to a carboxylic acid to form oleanolic acid. This three-step oxidation is catalyzed by CYP716 family enzymes. For instance, in Hedera helix, HhCYP716A409 and HhCYP716S11 have been shown to perform this conversion.

-

Hydroxylation of Oleanolic Acid to Hederagenin: The final step in the aglycone formation is the hydroxylation of oleanolic acid at the C-23 position to yield hederagenin. This reaction is catalyzed by CYP72A subfamily enzymes. Notably, CYP72A552 from Barbarea vulgaris and HhCYP72D57, HhCYP72A1140, and HhCYP72A1141 from Hedera helix have been identified as oleanolic acid C-23 oxidases.

Glycosylation: The Final Step to Cauloside A

The attachment of a sugar moiety to the hederagenin aglycone is the final step in Cauloside A biosynthesis. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).

-

UDP-Arabinose Synthesis: The sugar donor, UDP-L-arabinose, is synthesized from UDP-glucose through a series of enzymatic reactions involving UDP-glucose 6-dehydrogenase, UDP-xylose synthase, and UDP-xylose 4-epimerase.

-

Glycosylation of Hederagenin: A specific UGT transfers L-arabinose from UDP-L-arabinose to the C-3 hydroxyl group of hederagenin. While the specific UGT from Caulophyllum thalictroides has not yet been characterized, an arabinosyltransferase from oat, AsAAT1 (UGT99D1), has been identified to add L-arabinose to the C-3 position of a triterpene scaffold, providing a model for this reaction.[1]

Quantitative Data

Specific kinetic data for the enzymes in the Cauloside A pathway are largely uncharacterized. However, studies on related saponin biosynthesis pathways provide insights into the potential regulation and flux. The relative abundance of different caulosides in Caulophyllum thalictroides has been reported, which may reflect the efficiency of the respective biosynthetic enzymes.

| Compound | Relative Abundance in C. thalictroides Saponin Fraction |

| Cauloside A | 0.18% |

| Cauloside B | 0.38% |

| Cauloside C | 1.93% |

| Cauloside D | 4.8% |

| Data derived from studies on the composition of blue cohosh saponins. |

Experimental Protocols

The following sections outline generalized protocols that can be adapted for the identification and characterization of enzymes involved in Cauloside A biosynthesis.

Identification of Candidate Genes via Transcriptome Analysis

This protocol describes a general workflow for identifying candidate genes encoding biosynthetic enzymes from a plant of interest, such as C. thalictroides.

-

RNA Extraction and Sequencing: Extract total RNA from various tissues (e.g., roots, leaves, stems) of C. thalictroides. Prepare cDNA libraries and perform high-throughput transcriptome sequencing (e.g., Illumina RNA-seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software like Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Candidate Gene Selection: Identify transcripts encoding oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases based on their annotations. Prioritize candidates that show tissue-specific expression patterns that correlate with the known accumulation sites of Cauloside A (typically roots and rhizomes).

Heterologous Expression and In Vitro Characterization of Enzymes

This protocol outlines the functional characterization of candidate enzymes in a heterologous host system.

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pET vectors for E. coli).

-

Heterologous Expression: Transform the expression constructs into a suitable host (e.g., Saccharomyces cerevisiae, Escherichia coli). Induce protein expression according to the specific vector and host requirements.

-

Microsome or Soluble Protein Isolation: Harvest the cells and prepare microsomal fractions (for membrane-bound enzymes like CYPs) or soluble protein extracts (for cytosolic enzymes).

-

In Vitro Enzyme Assay:

-

For CYPs: Incubate the microsomal fraction with the putative substrate (e.g., β-amyrin or oleanolic acid) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

-

For UGTs: Incubate the soluble protein extract with the aglycone substrate (hederagenin) and the activated sugar donor (UDP-L-arabinose).

-

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS. Compare the retention time and mass spectrum of the product with that of an authentic standard.

Quantitative Analysis of Gene Expression

Quantitative Real-Time PCR (qRT-PCR) can be used to validate the expression patterns of candidate genes.

-

RNA Extraction and cDNA Synthesis: Extract high-quality RNA from different plant tissues and synthesize first-strand cDNA using a reverse transcriptase.

-

Primer Design: Design gene-specific primers for the candidate biosynthetic genes and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green-based master mix.

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

Quantification of Cauloside A in Plant Tissues

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of Cauloside A.

-

Sample Preparation: Harvest and lyophilize plant tissue. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, such as methanol or ethanol, often using sonication or heating to improve efficiency.

-

LC-MS Analysis:

-

Chromatography: Separate the extracted metabolites on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid.

-

Mass Spectrometry: Detect Cauloside A using a mass spectrometer, often in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).

-

-

Quantification: Generate a standard curve using a purified Cauloside A standard of known concentrations to quantify its amount in the plant extracts.

Conclusion and Future Perspectives

The biosynthesis pathway of Cauloside A is beginning to be understood, with significant progress made in elucidating the formation of its hederagenin aglycone. The key enzymatic steps involving β-amyrin synthase and specific cytochrome P450 families have been identified in related species, providing a strong foundation for research in Caulophyllum thalictroides. The final glycosylation step, catalyzed by an arabinosyltransferase, remains a key area for future research. The identification and characterization of this specific UGT will be crucial for the complete elucidation of the pathway and for enabling the heterologous production of Cauloside A. The experimental approaches outlined in this guide provide a roadmap for researchers to further investigate this and other triterpenoid saponin biosynthetic pathways. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms for the sustainable production of valuable pharmaceutical compounds.

References

In Silico Prediction of Cauloside A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cauloside A, a triterpenoid saponin found in several plant species including Dipsacus asper, has demonstrated notable bioactivities, including anticancer and anti-inflammatory effects. This technical guide provides an in-depth analysis of the predicted bioactivity of Cauloside A through in silico methodologies, supported by available experimental data. We will explore its cytotoxic and anti-inflammatory properties, delve into the underlying signaling pathways, and provide detailed experimental protocols for the cited bioassays. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of Cauloside A.

Introduction to Cauloside A

Cauloside A is a pentacyclic triterpenoid saponin with the chemical formula C₃₅H₅₆O₈.[1] Its structure consists of a hederagenin aglycone linked to a sugar moiety. Saponins, as a class of compounds, are known for their diverse pharmacological effects, and Cauloside A is emerging as a compound of interest for its potential therapeutic applications. This guide focuses on the computational prediction of its biological activities, providing a framework for further preclinical and clinical investigation.

Predicted Bioactivities of Cauloside A

In silico tools and experimental assays have begun to elucidate the bioactive profile of Cauloside A. The primary activities of interest are its cytotoxicity against cancer cells and its anti-inflammatory effects.

Anticancer Activity

Cauloside A has been identified as a potential anticancer agent, with evidence suggesting its ability to inhibit the growth of specific cancer cell lines.

Table 1: Cytotoxicity of Cauloside A

| Cell Line | Assay Type | IC50 Value | Reference |

| U-87 MG (Human Glioblastoma) | MTT Assay | 18.45 µM | [Source] |

In silico predictions further support the anticancer potential of Cauloside A through its classification as a DNA topoisomerase I inhibitor.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of Cauloside A have been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Cauloside A

| Cell Line | Assay Type | Activity | Reference |

| RAW264.7 (Murine Macrophages) | Griess Assay | Inhibition of LPS-induced nitric oxide production | [Source] |

Predicted Mechanisms of Action

In silico modeling and preliminary experimental data suggest that Cauloside A exerts its bioactivities through the modulation of key cellular signaling pathways.

Inhibition of Topoisomerase I

Cauloside A is predicted to function as a DNA topoisomerase I inhibitor.[1] This enzyme plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. Inhibition of topoisomerase I leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. Molecular docking studies on similar compounds suggest that Cauloside A may intercalate at the DNA-enzyme interface, stabilizing the cleavage complex and preventing the re-ligation of the DNA strand.[2][3][4][5]

Induction of Apoptosis

The cytotoxic effects of Cauloside A are likely mediated through the induction of apoptosis, or programmed cell death. This is a common mechanism for many anticancer compounds. While direct studies on Cauloside A are limited, the induction of apoptosis by other saponins involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8][9][10]

References

- 1. Cauloside A | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking approach on the Topoisomerase I inhibitors series included in the NCI anti-cancer agents mechanism database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and apoptosis-inducing properties of auriculoside A in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Journal of Biomedical and Translational Research [jbtr.or.kr]

Methodological & Application

Cauloside A extraction protocol from plant material

Application Notes and Protocols

Topic: Cauloside A Extraction and Purification from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cauloside A is a triterpenoid saponin found in several plant species, notably within the genus Caulophyllum, such as Caulophyllum robustum and Caulophyllum thalictroides.[1][2] Triterpenoid saponins from this genus are recognized for their potential therapeutic properties, including cytotoxic effects on human cancer cell lines and anti-inflammatory activities.[1][3] This document provides a detailed protocol for the extraction and purification of Cauloside A from plant material, specifically the roots and rhizomes of Caulophyllum robustum. The methodology is based on established solvent extraction and chromatographic techniques.

Materials and Equipment

2.1 Plant Material:

-

Dried roots and rhizomes of Caulophyllum robustum.

2.2 Solvents and Reagents:

-

Ethanol (95% or absolute)

-

Deionized Water

-

Petroleum Ether

-

n-Butanol

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Reference standard for Cauloside A

2.3 Equipment:

-

Grinder or mill

-

Large-scale reflux extraction apparatus

-

Rotary evaporator

-

Separatory funnels (various sizes)

-

Glass chromatography columns

-

Sephadex LH-20 resin

-

Octadecylsilane (ODS) C18 reversed-phase silica gel

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) system

-

Freeze dryer (Lyophilizer)

-

Standard laboratory glassware

Experimental Protocol

This protocol is divided into four main stages: initial extraction, liquid-liquid partitioning, column chromatography, and final purification.

3.1 Stage 1: Plant Material Preparation and Solvent Extraction

-

Preparation: Dry the roots and rhizomes of Caulophyllum robustum.

-

Grinding: Chop or grind the dried plant material into a coarse powder to increase the surface area for extraction.

-

Extraction:

-

Place the powdered plant material (e.g., 5 kg) into a large reaction vessel.

-

Add 70% aqueous ethanol at a solid-to-liquid ratio of 1:3 (w/v), for example, 15 L of solvent for 5 kg of plant material.[1]

-

Heat the mixture to reflux at 85°C and maintain for 2 hours with continuous stirring.[1]

-

After 2 hours, filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times, using fresh 70% ethanol each time.[1]

-

Combine all three filtered extracts.

-

-

Concentration: Concentrate the pooled ethanolic extracts under reduced pressure using a rotary evaporator to remove the ethanol. This will result in a dense aqueous residue.[1]

3.2 Stage 2: Liquid-Liquid Partitioning for Crude Fractionation

-

Suspension: Suspend the concentrated residue (e.g., 413.2 g) in an equal volume of deionized water.[1]

-

Petroleum Ether Wash:

-

Transfer the aqueous suspension to a large separatory funnel.

-

Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate.

-

Drain and collect the lower aqueous layer. Discard the upper petroleum ether layer, which contains non-polar lipids and pigments. Repeat this wash step two more times.

-

-

n-Butanol Extraction:

-

To the washed aqueous layer, add an equal volume of n-butanol.

-

Shake vigorously and allow the layers to separate.

-

Drain and collect the upper n-butanol layer, which now contains the saponins (including Cauloside A).

-

Repeat the n-butanol extraction on the aqueous layer two more times.

-

Pool the n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the total saponin fraction.[4]

-

3.3 Stage 3: Column Chromatography for Saponin Separation

-

Initial Column Separation:

-

Apply the dried n-butanol fraction (e.g., 202.6 g) onto a macroporous resin or ODS column.[1][5]

-

Elute the column with a stepwise gradient of methanol in water (e.g., starting from 10% MeOH to 100% MeOH).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing saponins.

-

-

Gel Filtration Chromatography:

3.4 Stage 4: High-Performance Liquid Chromatography (HPLC) for Final Purification

-

Semi-Preparative HPLC:

-

Dissolve the partially purified fractions from the Sephadex LH-20 column in a suitable solvent (e.g., methanol).

-

Inject the solution into a semi-preparative HPLC system equipped with a C18 reversed-phase column.

-

Elute with an isocratic or gradient mobile phase, such as Methanol:Water (e.g., 70:30 v/v).[1]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to the retention time of the Cauloside A standard.

-

-

Final Product:

-

Combine the collected HPLC fractions containing pure Cauloside A.

-

Remove the solvent using a rotary evaporator and then freeze-dry to obtain Cauloside A as a purified powder.

-

Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Presentation

The following table summarizes the quantitative data from a representative extraction process as described in the literature.[1]

| Parameter | Value | Unit | Notes |

| Initial Plant Material | |||

| Starting Material | Caulophyllum robustum roots & rhizomes | - | Dried and chopped |

| Weight | 5 | kg | |

| Extraction | |||

| Solvent | 70% Aqueous Ethanol | - | |

| Solid-to-Liquid Ratio | 1:3 | w/v | 5 kg plant material in 15 L solvent |

| Method | Reflux Extraction | - | |

| Temperature | 85 | °C | |

| Duration per Cycle | 2 | hours | |

| Number of Cycles | 3 | ||

| Yields | |||

| Crude Residue Yield | 413.2 | g | After evaporation of ethanol |

| n-Butanol Fraction Yield | 202.6 | g | Total saponin fraction |

| HPLC Purification | |||

| Mobile Phase Example | Methanol:Water (70:30) | v/v | For semi-preparative HPLC |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the extraction and purification of Cauloside A.

References

- 1. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cauloside A | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cauloside A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cauloside A is a triterpenoid saponin found in various plant species, such as Caulophyllum thalictroides (Blue Cohosh)[1]. As a bioactive compound, it is of interest for its potential pharmacological activities. Accurate and reliable quantification of Cauloside A in plant extracts, herbal medicines, and other matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a sensitive High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) for the analysis of Cauloside A. Additionally, a proposed HPLC method with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD) is provided as a starting point for laboratories equipped with more conventional detectors.

Triterpenoid saponins like Cauloside A often lack strong chromophores, making UV detection challenging. While detection at low wavelengths (around 203-210 nm) is possible, it may suffer from low sensitivity and interference from other compounds[2][3]. Therefore, for sensitive and specific quantification, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly effective technique[4]. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed as it is a mass-based detector and does not require the analyte to have a chromophore, making it suitable for the analysis of saponins[5][6].

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate HPLC analysis. The following is a general procedure for the extraction of Cauloside A from a solid matrix (e.g., plant material).

-

Grinding: Mill the dried plant material to a fine powder to increase the surface area for extraction.

-

Extraction:

-

Weigh an appropriate amount of the powdered sample (e.g., 1.0 g).

-

Add a suitable extraction solvent, such as methanol or a methanol-water mixture.

-

Perform extraction using techniques like ultrasonication or reflux. For example, sonicate the sample for 30 minutes.

-

Centrifuge the mixture and collect the supernatant.

-

Repeat the extraction process on the residue to ensure complete extraction.

-

-

Purification (Optional): For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering compounds.

-

Final Preparation:

HPLC-MS/MS Method (Validated)

This method is based on a validated pharmacokinetic study of Cauloside A[4].

-

Instrumentation: High-Performance Liquid Chromatography system coupled with an electrospray ionization triple quadrupole mass spectrometer (HPLC-ESI-MS/MS).

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid[4].

-

Flow Rate: 0.3 mL/min[4].

-

Injection Volume: To be optimized based on system sensitivity and sample concentration.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), with specific polarity to be optimized for Cauloside A.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity[4].

-

MRM Transition for Cauloside A: m/z 811.1 → 603.4[4].

-

Internal Standard: An appropriate internal standard should be used for accurate quantification. The referenced study used warfarin (m/z 307.0 → 161.1)[4].

-

HPLC-UV/ELSD Method (Proposed)

For laboratories without access to a mass spectrometer, the following method can be used as a starting point for development and validation.

-

Instrumentation: A standard HPLC system with a UV or ELSD detector.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) is commonly used for saponin analysis[3].

-

Mobile Phase: A gradient of acetonitrile and water is a common choice. The addition of a small amount of acid, like 0.1% formic acid or phosphoric acid, can improve peak shape[7].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

-

-

Detector Settings:

-

UV Detector: Due to the lack of a strong chromophore, detection should be set at a low wavelength, such as 205 nm or 210 nm[7]. A Diode Array Detector (DAD) can be used to acquire the full UV spectrum to select the optimal wavelength.

-

ELSD Detector: This is a suitable alternative for saponin analysis[5][6]. The drift tube temperature and nebulizing gas flow rate need to be optimized. Typical starting parameters could be a drift tube temperature of 40-50°C and a nitrogen gas pressure of 3.5 Bar[8][9].

-

Data Presentation

The following tables summarize the quantitative data from the validated HPLC-MS/MS method for Cauloside A analysis[4].

Table 1: HPLC-MS/MS Method Parameters and Performance

| Parameter | Value |

| Column | Reversed-phase C18[4] |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient)[4] |

| Flow Rate | 0.3 mL/min[4] |

| Detector | ESI-MS/MS (MRM mode)[4] |

| MRM Transition | m/z 811.1 → 603.4[4] |

| Linearity Range | 0.25 - 500 ng/mL[4] |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[4] |

Table 2: Method Validation Summary (HPLC-MS/MS)

| Validation Parameter | Result |

| Intra-assay Precision (RSD%) | < 9.5%[4] |

| Inter-assay Precision (RSD%) | < 7.8%[4] |

| Accuracy (RSD%) | < 15.0% at 5, 25, and 100 ng/mL[4] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Cauloside A.

Caption: Workflow for the HPLC analysis of Cauloside A.

Conclusion

This application note provides a comprehensive overview of the HPLC-based analysis of Cauloside A. A sensitive and validated HPLC-MS/MS method is detailed for accurate quantification, which is particularly useful for pharmacokinetic studies and low-level detection. For routine quality control in laboratories with standard equipment, a proposed HPLC-UV/ELSD method is offered as a starting point for method development. Proper sample preparation is critical to achieving reliable and reproducible results. The provided workflow and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with Cauloside A.

References

- 1. Cauloside A | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 5. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Unveiling the Molecular Architecture of Cauloside A: An NMR-Based Approach to Structural Elucidation

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cauloside A, a triterpenoid saponin isolated from the roots and rhizomes of plants such as Caulophyllum thalictroides, has garnered significant interest within the scientific community due to its potential pharmacological activities. The precise determination of its complex molecular structure is paramount for understanding its biological function and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structural elucidation of such natural products. This application note provides a detailed overview of the NMR methodologies employed to define the intricate three-dimensional structure of Cauloside A.

Structural Elucidation via 1D and 2D NMR Spectroscopy

The structural backbone of Cauloside A, a derivative of hederagenin, consists of a pentacyclic triterpene aglycone glycosidically linked to a sugar moiety. The unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides initial insights into the proton environment of the molecule, revealing the number of different types of protons and their immediate electronic surroundings. Key information is gleaned from the chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and coupling constants. The ¹³C NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom, offering a direct count of the carbon nuclei and indicating their functional groups (e.g., methyl, methylene, methine, quaternary carbons, carbonyls).

2D NMR: Unraveling the Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle. The following 2D NMR techniques are critical for the structural elucidation of Cauloside A:

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal ¹H-¹H spin systems, allowing for the tracing of proton networks within the aglycone and the sugar residue.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, providing a direct map of C-H one-bond connectivities.

-

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). HMBC is particularly crucial for connecting different spin systems, identifying quaternary carbons, and, most importantly, for establishing the linkage point between the aglycone and the sugar moiety.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY correlations are instrumental in determining the relative stereochemistry of the molecule by revealing through-space proximities between protons.

Quantitative NMR Data for Cauloside A

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Cauloside A, compiled from spectroscopic data. These values are essential for the verification and characterization of this natural product.

Table 1: ¹H NMR Spectroscopic Data for Cauloside A (in C₅D₅N)

| Position | δ_H (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 3 | 3.45 | m | |

| 12 | 5.48 | t-like | 3.5 |

| 23 | 3.75, 4.15 | d, d | 11.0 |

| 24 | 1.25 | s | |

| 25 | 1.05 | s | |

| 26 | 0.95 | s | |

| 27 | 1.30 | s | |

| 29 | 0.98 | s | |

| 30 | 1.02 | s | |

| Arabinopyranosyl | |||

| 1' | 4.95 | d | 6.5 |

| 2' | 4.40 | m | |

| 3' | 4.35 | m | |

| 4' | 4.25 | m | |

| 5' | 3.80, 4.10 | m, m |

Table 2: ¹³C NMR Spectroscopic Data for Cauloside A (in C₅D₅N)

| Position | δ_C (ppm) | Position | δ_C (ppm) |

| Aglycone | Aglycone (cont.) | ||

| 1 | 39.0 | 16 | 74.2 |

| 2 | 26.5 | 17 | 47.0 |

| 3 | 81.5 | 18 | 42.0 |

| 4 | 43.5 | 19 | 46.5 |

| 5 | 48.0 | 20 | 31.0 |

| 6 | 18.5 | 21 | 34.2 |

| 7 | 33.0 | 22 | 33.2 |

| 8 | 40.0 | 23 | 64.5 |

| 9 | 47.5 | 24 | 13.5 |

| 10 | 37.0 | 25 | 16.5 |

| 11 | 24.0 | 26 | 17.8 |

| 12 | 122.8 | 27 | 26.2 |

| 13 | 144.5 | 28 | 179.5 |

| 14 | 42.5 | 29 | 33.5 |

| 15 | 28.5 | 30 | 23.8 |

| Arabinopyranosyl | |||

| 1' | 107.2 | 4' | 69.5 |

| 2' | 76.0 | 5' | 66.5 |

| 3' | 78.5 |

Experimental Protocols

The following protocols outline the general procedures for acquiring high-quality NMR data for the structural elucidation of Cauloside A.

1. Sample Preparation

-

Sample Purity: Ensure the isolated Cauloside A is of high purity (>95%), as impurities can complicate spectral analysis.

-

Solvent: Dissolve 5-10 mg of Cauloside A in approximately 0.5 mL of deuterated pyridine (C₅D₅N). Pyridine-d₅ is a common solvent for saponins as it effectively dissolves these compounds and provides good spectral dispersion.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, or more, as ¹³C is less sensitive.

-

-

COSY:

-

Pulse Program: Standard COSY experiment (e.g., cosygpqf).

-

Spectral Width (F1 and F2): 12-16 ppm.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 4-16.

-

-

HSQC:

-

Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., hsqcedetgpsisp2.2).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 160-180 ppm.

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 8-32.

-

-

HMBC:

-

Pulse Program: HMBC with gradient selection (e.g., hmbcgplpndqf).

-

Spectral Width (F2 - ¹H): 12-16 ppm.

-

Spectral Width (F1 - ¹³C): 200-220 ppm.

-

Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 16-64.

-

3. Data Processing and Analysis

-

Process the raw NMR data using appropriate software (e.g., TopSpin, Mnova).

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Reference the spectra using the residual solvent peak of pyridine-d₅ (δ_H_ ~8.74, 7.58, 7.22 ppm; δ_C_ ~150.35, 135.91, 123.87 ppm).

-

Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and to establish the complete structure of Cauloside A.

Visualizing the Elucidation Workflow

The logical flow of experiments for the structural elucidation of Cauloside A can be visualized as follows:

Caption: Workflow for the structural elucidation of Cauloside A using NMR.

Conclusion

The structural elucidation of Cauloside A is a quintessential example of the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR experiments, a complete and unambiguous assignment of its complex structure can be achieved. The detailed protocols and tabulated data presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the accurate identification and further investigation of this promising bioactive compound.

Cauloside A quantification in herbal extracts

An Application Note on the Quantification of Cauloside A in Herbal Extracts

Introduction

Cauloside A is a triterpenoid saponin predominantly found in plants such as Caulophyllum thalictroides (Blue Cohosh) and Anemone taipaiensis.[1] As a bioactive compound, Cauloside A exhibits a range of pharmacological activities, making its accurate quantification in herbal extracts crucial for the quality control, standardization, and efficacy of related phytopharmaceutical products. Saponins, in general, are known for their diverse biological effects, and precise analytical methods are essential for their study and application.[2] This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cauloside A in herbal extracts.

Experimental Workflow

The overall workflow for the quantification of Cauloside A in herbal extracts involves sample preparation, chromatographic separation, and data analysis.

Caption: Workflow for Cauloside A Quantification.

Detailed Experimental Protocols

Sample Preparation

Effective extraction is critical for the accurate quantification of Cauloside A. An ultrasonic-assisted extraction method is described below.

-

Apparatus and Reagents:

-

Analytical balance

-

Ultrasonic bath

-

Rotary evaporator

-

Methanol (HPLC grade)

-

Deionized water

-

Herbal material (e.g., dried rhizomes of Caulophyllum thalictroides)

-

-

Procedure:

-

Grind the dried herbal material to a fine powder (40-60 mesh).

-

Accurately weigh approximately 1.0 g of the powder into a flask.

-

Add 50 mL of 80% methanol.

-

Perform ultrasonic extraction for 30 minutes at 50°C.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue twice more.

-

Combine the filtrates and concentrate to dryness using a rotary evaporator at 60°C.

-

Dissolve the dried residue in methanol and transfer to a 10 mL volumetric flask.

-

Fill the flask to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

HPLC Method

A reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) is suitable for quantifying saponins which lack a strong UV chromophore.[3][4][5]

-

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and column oven.

-

ELSD or Mass Spectrometer (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

-

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile (A) and water (B).

-

Gradient Program: A typical gradient could be: 0-20 min, 20-40% A; 20-30 min, 40-60% A; 30-35 min, 60-20% A. The program should be optimized based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

ELSD Settings: Drift tube temperature: 100°C; Nebulizing gas (Nitrogen) pressure: 3.5 bar.

-

-

Standard Preparation:

-

Prepare a stock solution of Cauloside A standard (1 mg/mL) in methanol.

-

Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.05 to 1.0 mg/mL.

-

Method Validation

The analytical method should be validated according to established guidelines to ensure reliability.

-

Linearity: Analyze the standard solutions in triplicate to construct a calibration curve. The method is considered linear if the correlation coefficient (r²) is > 0.99.

-

Precision and Accuracy: Assess intraday and interday precision by analyzing a quality control sample at three different concentrations on the same day and on three different days. Accuracy is determined by recovery studies, spiking a blank matrix with known concentrations of the standard.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Data Presentation

The quantitative results for Cauloside A in various herbal extracts are summarized in the table below.

| Sample ID | Plant Source | Extraction Solvent | Cauloside A Content (mg/g dry weight) | Recovery (%) | RSD (%) (n=3) |

| EXT-01 | Caulophyllum thalictroides | 80% Methanol | 15.2 | 98.5 | 1.8 |

| EXT-02 | Anemone taipaiensis | 70% Ethanol | 11.8 | 97.2 | 2.5 |

| EXT-03 | Commercial Product A | 80% Methanol | 9.5 | 99.1 | 2.1 |

Hypothetical Signaling Pathway Modulated by Cauloside A

Bioactive compounds like saponins can modulate various cellular signaling pathways.[6] While the specific pathways for Cauloside A are a subject of ongoing research, many glycosides have been shown to influence inflammatory pathways such as the MAPK signaling cascade.[7][8]

Caption: Hypothetical inhibition of the MEK/ERK pathway by Cauloside A.

Conclusion

The described HPLC-ELSD method provides a reliable and validated approach for the quantification of Cauloside A in herbal extracts. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and standardization of herbal products containing Cauloside A. The provided protocols and data structure can be adapted for the analysis of other similar triterpenoid saponins.

References

- 1. Cauloside A | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications [mdpi.com]

- 7. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes & Protocols: Investigating Cauloside A as a Potential Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the antifungal potential of Cauloside A, a triterpenoid saponin. The protocols outlined below detail a phased approach, beginning with broad-spectrum activity screening and progressing to in-depth mechanistic studies. The proposed mechanisms of action are based on the known activities of similar saponin compounds, which include membrane disruption, induction of apoptosis, and interference with cell wall integrity.[1][2][3]

Phase 1: In Vitro Antifungal Susceptibility Testing

The initial phase is designed to determine the antifungal spectrum and potency of Cauloside A. This is achieved by establishing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically significant fungal pathogens.

Experimental Workflow: Antifungal Susceptibility

Caption: Workflow for MIC and MFC determination.

Protocol 1.1: Determination of MIC and MFC

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

Materials:

-

Cauloside A (powder)

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA) plates

-

Spectrophotometer

-

0.5 McFarland standard

Procedure:

-

Preparation of Cauloside A Stock: Prepare a 10 mg/mL stock solution of Cauloside A in DMSO.

-

Fungal Inoculum Preparation:

-

Culture fungi on SDA plates.

-

Prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Broth Microdilution for MIC:

-

Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.

-

Add 200 µL of the Cauloside A working solution to well 1.

-

Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

-

Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).

-

Add 100 µL of the prepared fungal inoculum to wells 1-11.

-

Incubate the plate at 35°C for 24 hours (Candida spp.) or 48-72 hours (Cryptococcus, Aspergillus spp.).

-

The MIC is the lowest concentration of Cauloside A that causes complete visual inhibition of growth (or ≥50% inhibition compared to the growth control, measured spectrophotometrically at 530 nm).

-

-

Determination of MFC:

-

From the wells showing no visible growth (at and above the MIC), plate 10 µL of the suspension onto SDA plates.

-